molecular formula C11H14BrN B8652922 2-bromo-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

2-bromo-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Cat. No. B8652922
M. Wt: 240.14 g/mol
InChI Key: KLVLMNVKRWIBBY-UHFFFAOYSA-N
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Patent
US04975431

Procedure details

The product of step (a) (88 g, 0.5 m) in acetic acid (11) was treated with bromine (26 ml, 0.5 m) over 15 minutes, maintaining an internal temperature of ca, 15° C. The mixture was allowed to warm to room temperature overnight. The solvent was evaporated off under reduced pressure and the residue partitioned between water and diisopropyl ether. The organic phase was dried (MgSO4) and evaporated to give a residue which on recrystallising from hexane gave the title compound as white needles, mp 68-70.
Name
product
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([CH3:13])[CH2:4][CH:5]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[Br:14]Br>C(O)(=O)C>[Br:14][C:1]1[N:2]=[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:5]2=[CH:4][C:3]=1[CH3:13]

Inputs

Step One
Name
product
Quantity
88 g
Type
reactant
Smiles
C(#N)C(CC1C(CCCCC1)=O)C
Name
Quantity
26 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and diisopropyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
on recrystallising from hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C2C(=N1)CCCCC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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